molecular formula C16H14N2O B5600029 N-[4-(cyanomethyl)phenyl]-4-methylbenzamide CAS No. 524051-78-3

N-[4-(cyanomethyl)phenyl]-4-methylbenzamide

Cat. No. B5600029
CAS RN: 524051-78-3
M. Wt: 250.29 g/mol
InChI Key: JMZILIYCPUDPJA-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-4-methylbenzamide, also known as ML167, is a small molecule inhibitor that has been studied for its potential application in the field of drug discovery. It was first synthesized by the Scripps Research Institute in 2010, and since then, it has been extensively studied for its biological activity and potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Researchers have synthesized novel aromatic polyimides using diamines, including compounds similar to N-[4-(cyanomethyl)phenyl]-4-methylbenzamide. These polyimides exhibit excellent solubility in organic solvents and have significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. The specific heat capacity and maximum degradation temperatures of these polymers indicate their potential for high-performance applications in the aerospace, electronics, and coatings industries (Butt et al., 2005).

Development of High Sensitivity Biosensors

The development of biosensors using nanocomposite materials has been explored, where derivatives of benzamides, akin to this compound, play a crucial role. One study demonstrated the use of a modified carbon paste electrode for the electrocatalytic determination of biomolecules, showcasing the potential of these compounds in creating highly sensitive and selective biosensing platforms. This approach opens avenues for the monitoring of glutathione and piroxicam, highlighting the versatility of benzamide derivatives in biosensor technology (Karimi-Maleh et al., 2014).

Analytical and Chromatographic Applications

In analytical chemistry, the chromatographic behavior of substituted N-ethylbenzamides, compounds structurally related to this compound, has been studied. These investigations provide insights into the retention characteristics and structure-retention relationships, crucial for the development of more effective chromatographic methods. This research underscores the importance of benzamide derivatives in enhancing analytical techniques and facilitating the separation and analysis of complex mixtures (Lehtonen, 1983).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential use in pharmaceuticals .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-2-6-14(7-3-12)16(19)18-15-8-4-13(5-9-15)10-11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZILIYCPUDPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350146
Record name N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524051-78-3
Record name N-[4-(cyanomethyl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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